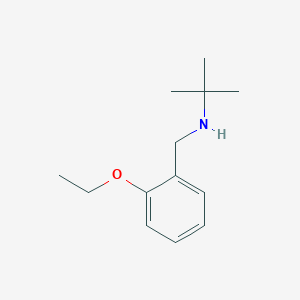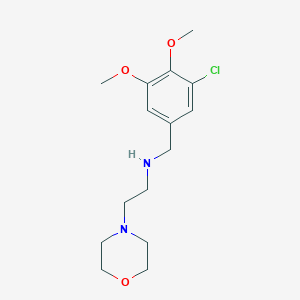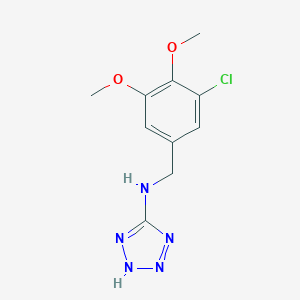![molecular formula C25H22N4O5 B249663 N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide](/img/structure/B249663.png)
N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide, also known as QNZ-46, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. QNZ-46 has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a promising candidate for the development of new drugs.
Mechanism of Action
N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide works by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the regulation of inflammation and cell survival. By blocking NF-κB, N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide prevents the activation of genes involved in inflammation and tumor growth, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-tumor effects, N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide has also been shown to have anti-viral properties by inhibiting the replication of viruses such as HIV and hepatitis B. N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide in lab experiments is its specificity for NF-κB, which allows for the selective inhibition of this transcription factor without affecting other cellular processes. However, N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide. One area of interest is the development of new drugs based on N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide that have improved solubility and reduced toxicity. Another area of interest is the investigation of N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide's potential as a treatment for viral infections, such as HIV and hepatitis B. Finally, further research is needed to fully understand the mechanisms underlying N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide's neuroprotective effects, which could lead to the development of new treatments for neurodegenerative diseases.
Synthesis Methods
N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide can be synthesized using a multi-step process involving the reaction of 2,5-dimethoxyaniline with quinoxaline-6-carboxylic acid, followed by the acylation of the resulting intermediate with benzoyl chloride. The final product is obtained through the reaction of the acylated intermediate with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide.
Scientific Research Applications
N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In particular, it has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide has also been shown to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth.
properties
Product Name |
N-(2,5-dimethoxy-4-{[(quinoxalin-6-yloxy)acetyl]amino}phenyl)benzamide |
|---|---|
Molecular Formula |
C25H22N4O5 |
Molecular Weight |
458.5 g/mol |
IUPAC Name |
N-[2,5-dimethoxy-4-[(2-quinoxalin-6-yloxyacetyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C25H22N4O5/c1-32-22-14-21(29-25(31)16-6-4-3-5-7-16)23(33-2)13-20(22)28-24(30)15-34-17-8-9-18-19(12-17)27-11-10-26-18/h3-14H,15H2,1-2H3,(H,28,30)(H,29,31) |
InChI Key |
RDNWVRSFJPLJEE-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2)OC)NC(=O)COC3=CC4=NC=CN=C4C=C3 |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)COC2=CC3=NC=CN=C3C=C2)OC)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{2-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249581.png)
![N-[2-(dimethylamino)ethyl]-N-[4-(2-thienylmethoxy)benzyl]amine](/img/structure/B249586.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)


![N'-[2-(benzyloxy)-3-methoxybenzyl]-N,N-dimethylethane-1,2-diamine](/img/structure/B249591.png)

![N-[2-(dimethylamino)ethyl]-N-{3-[(4-fluorobenzyl)oxy]benzyl}amine](/img/structure/B249593.png)
![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)

![4-amino-N-{2-[(4-methoxybenzyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B249601.png)
